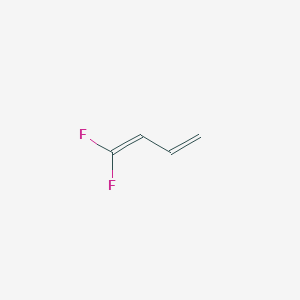
1,1-Difluoro-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-1,3-butadiene is an organic compound with the molecular formula C4H4F2 It is a fluorinated derivative of butadiene, characterized by the presence of two fluorine atoms attached to the first carbon atom in the butadiene chain
Méthodes De Préparation
The synthesis of 1,1-Difluoro-1,3-butadiene can be achieved through several methods. One common approach involves the reaction of 1,1-difluoro-2-bromoethene with a suitable base, such as potassium tert-butoxide, under controlled conditions. This reaction typically proceeds via an elimination mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound often involve the use of fluorinated precursors and specialized catalysts to ensure high yields and purity. For example, the reaction of 1,1-difluoroethene with acetylene in the presence of a palladium catalyst can produce this compound under optimized conditions .
Analyse Des Réactions Chimiques
1,1-Difluoro-1,3-butadiene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of difluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium tert-butoxide, and oxidizing agents such as potassium permanganate. Major products formed from these reactions include difluorinated carboxylic acids, ketones, and various substituted derivatives .
Applications De Recherche Scientifique
1,1-Difluoro-1,3-butadiene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1,1-Difluoro-1,3-butadiene exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of fluorine atoms significantly influences the compound’s reactivity, electronic properties, and steric interactions. Fluorine’s high electronegativity and small size allow it to stabilize negative charges and enhance the compound’s overall reactivity .
Molecular targets and pathways involved in the compound’s action include interactions with nucleophiles, electrophiles, and radical species. These interactions can lead to the formation of new chemical bonds and the generation of reactive intermediates, which are crucial for the compound’s diverse applications .
Comparaison Avec Des Composés Similaires
1,1-Difluoro-1,3-butadiene can be compared with other fluorinated butadiene derivatives, such as:
1,4-Difluoro-1,3-butadiene: This compound has fluorine atoms at the 1 and 4 positions, leading to different reactivity and applications compared to this compound.
Hexafluoro-1,3-butadiene: With six fluorine atoms, this compound exhibits even greater stability and unique properties, making it suitable for specialized industrial applications.
Tetrafluoro-1,3-butadiene: This derivative has four fluorine atoms and is used in various chemical synthesis processes due to its distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
590-91-0 |
|---|---|
Formule moléculaire |
C4H4F2 |
Poids moléculaire |
90.07 g/mol |
Nom IUPAC |
1,1-difluorobuta-1,3-diene |
InChI |
InChI=1S/C4H4F2/c1-2-3-4(5)6/h2-3H,1H2 |
Clé InChI |
XWOKUHDOBJAMAL-UHFFFAOYSA-N |
SMILES canonique |
C=CC=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)

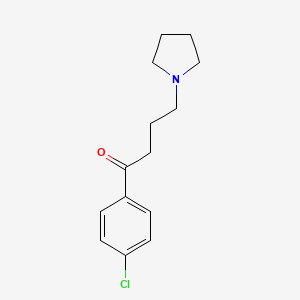
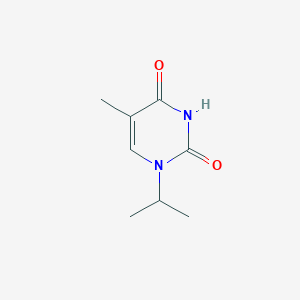

![4-{[(2-Chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-2-amine](/img/structure/B14742767.png)
![2-[bis(3-methyl-1H-indol-2-yl)methyl]-3-methyl-1H-indole](/img/structure/B14742770.png)
![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
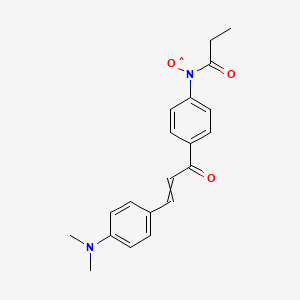
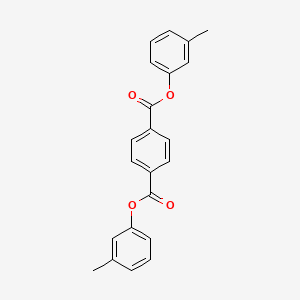

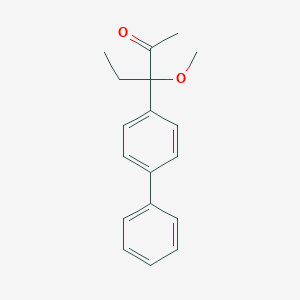
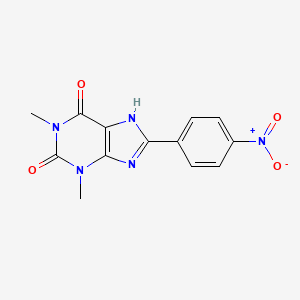
![(5e)-5-[(4-Chlorophenyl)imino]-1-phenylhexane-1,3-dione](/img/structure/B14742788.png)
